molecular formula C13H13ClN2O2S B1405479 2-(4-Chloro-phenylamino)-5-methyl-thiazole-4-carboxylic acid ethyl ester CAS No. 855531-10-1

2-(4-Chloro-phenylamino)-5-methyl-thiazole-4-carboxylic acid ethyl ester

Cat. No.: B1405479
CAS No.: 855531-10-1
M. Wt: 296.77 g/mol
InChI Key: FWESDWNFLHAFKU-UHFFFAOYSA-N
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Description

2-(4-Chloro-phenylamino)-5-methyl-thiazole-4-carboxylic acid ethyl ester is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure. This particular compound is characterized by the presence of a chloro-substituted phenyl group, an amino group, and an ethyl ester functional group. It is of interest in various fields due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-phenylamino)-5-methyl-thiazole-4-carboxylic acid ethyl ester typically involves the condensation of 4-chloroaniline with 2-bromo-5-methylthiazole-4-carboxylic acid ethyl ester. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-phenylamino)-5-methyl-thiazole-4-carboxylic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or potassium thiocyanate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Chloro-phenylamino)-5-methyl-thiazole-4-carboxylic acid ethyl ester has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: The compound is studied for its potential antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-phenylamino)-5-methyl-thiazole-4-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, thereby exhibiting antimicrobial activity. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chloro-phenylamino)-5-methyl-thiazole-4-carboxylic acid: Lacks the ethyl ester group.

    2-(4-Chloro-phenylamino)-5-methyl-thiazole-4-carboxamide: Contains a carboxamide group instead of an ester.

    2-(4-Chloro-phenylamino)-5-methyl-thiazole-4-carboxylic acid methyl ester: Has a methyl ester group instead of an ethyl ester.

Uniqueness

The presence of the ethyl ester group in 2-(4-Chloro-phenylamino)-5-methyl-thiazole-4-carboxylic acid ethyl ester imparts unique chemical properties, such as increased lipophilicity and potential for ester hydrolysis. These properties can influence its biological activity and make it distinct from similar compounds.

Properties

IUPAC Name

ethyl 2-(4-chloroanilino)-5-methyl-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O2S/c1-3-18-12(17)11-8(2)19-13(16-11)15-10-6-4-9(14)5-7-10/h4-7H,3H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWESDWNFLHAFKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=N1)NC2=CC=C(C=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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